Ac-I[CV(Bta)QDWGAHRC]T
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Overview
Description
Ac-I[CV(Bta)QDWGAHRC]T is a synthetic peptide known for its potential applications in biochemical research. This compound is designed to interact with specific biological targets, making it valuable for studying various biochemical pathways and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-I[CV(Bta)QDWGAHRC]T involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:
Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain. Each addition involves deprotection and coupling reactions.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Ac-I[CV(Bta)QDWGAHRC]T can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be modified or substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can affect the peptide’s biological activity.
Scientific Research Applications
Ac-I[CV(Bta)QDWGAHRC]T has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigates protein-protein interactions and enzyme-substrate relationships.
Medicine: Potential therapeutic applications in targeting specific biological pathways.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of Ac-I[CV(Bta)QDWGAHRC]T involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to active sites or allosteric sites, thereby influencing biochemical pathways. Key pathways involved include the PLC, MAPK, and AKT signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ac-I[CV(Dht)QDWGAHRC]T: Similar structure but different amino acid substitution.
Ac-I[CV(Yphs)QDWGAHRC]I-NH2: Another variant with different substitutions.
Ac-I[CVFQDWGHHRC]T-NH2: Modified version with different functional groups.
Uniqueness
Ac-I[CV(Bta)QDWGAHRC]T is unique due to its specific sequence and the presence of the Bta residue, which imparts distinct biochemical properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Properties
Molecular Formula |
C71H98N20O19S3 |
---|---|
Molecular Weight |
1631.9 g/mol |
IUPAC Name |
(2S,3R)-2-[[(4R,7S,10R,13S,19S,22R,25S,28S,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-28-(1-benzothiophen-3-yl)-7-(3-carbamimidamidopropyl)-22-(carboxymethyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13,28-dimethyl-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C71H98N20O19S3/c1-9-34(4)56(81-37(7)93)66(106)87-50-31-113-112-30-49(65(105)90-57(36(6)92)68(108)109)86-60(100)44(18-14-22-76-70(73)74)82-62(102)47(24-39-27-75-32-79-39)83-58(98)35(5)80-53(95)28-78-59(99)46(23-38-26-77-43-17-12-10-15-40(38)43)84-63(103)48(25-54(96)97)85-61(101)45(20-21-52(72)94)88-69(110)71(8,42-29-111-51-19-13-11-16-41(42)51)91-67(107)55(33(2)3)89-64(50)104/h10-13,15-17,19,26-27,29,32-36,44-50,55-57,77,92H,9,14,18,20-25,28,30-31H2,1-8H3,(H2,72,94)(H,75,79)(H,78,99)(H,80,95)(H,81,93)(H,82,102)(H,83,98)(H,84,103)(H,85,101)(H,86,100)(H,87,106)(H,88,110)(H,89,104)(H,90,105)(H,91,107)(H,96,97)(H,108,109)(H4,73,74,76)/t34-,35-,36+,44-,45-,46-,47+,48+,49-,50-,55-,56-,57-,71-/m0/s1 |
InChI Key |
JSPKWLRQUPIDRS-NWJDZPOUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@](NC(=O)[C@@H](NC1=O)C(C)C)(C)C2=CSC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)(C)C2=CSC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C |
Origin of Product |
United States |
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